
(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper is a complex organic compound that belongs to the phthalocyanine family Phthalocyanines are known for their intense coloration and stability, making them useful in various applications such as dyes, pigments, and catalysts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and cyclotetramerization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization might be employed.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups in (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further react to form various substituted phthalocyanines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives, nitro-oxidized phthalocyanines.
Reduction: Amino-phthalocyanines, substituted phthalocyanines.
Substitution: Various functionalized phthalocyanines depending on the substituents introduced.
科学的研究の応用
Chemistry
Catalysis: (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Dyes and Pigments: The intense coloration of phthalocyanines makes them suitable for use in dyes and pigments for textiles, inks, and coatings.
Biology and Medicine
Photodynamic Therapy: Phthalocyanines are explored for use in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Imaging Agents: The compound can be used as a contrast agent in imaging techniques due to its unique optical properties.
Industry
Sensors: The compound’s sensitivity to various analytes can be utilized in sensor applications for detecting gases or other substances.
Electronic Devices: Phthalocyanines are used in organic electronic devices such as organic photovoltaics and organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper exerts its effects depends on its application. In catalysis, the central copper ion can facilitate electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The nitro groups can also participate in redox reactions, further influencing the compound’s reactivity.
類似化合物との比較
Similar Compounds
Phthalocyanine: The parent compound without nitro groups or a central metal ion.
Copper Phthalocyanine: Similar structure but without nitro groups.
Nitro Phthalocyanines: Other phthalocyanines with different numbers or positions of nitro groups.
特性
CAS番号 |
89139-22-0 |
|---|---|
分子式 |
C32H13CuN11O6 |
分子量 |
711.1 g/mol |
IUPAC名 |
copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2 |
InChIキー |
TVQJSTQEVVDXSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
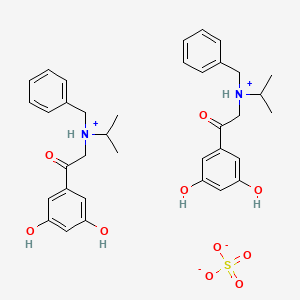





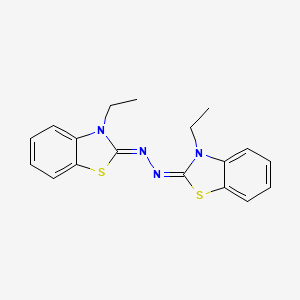
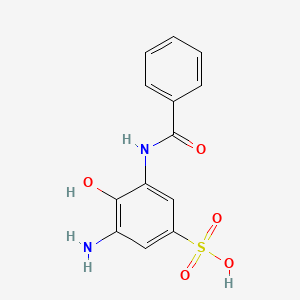
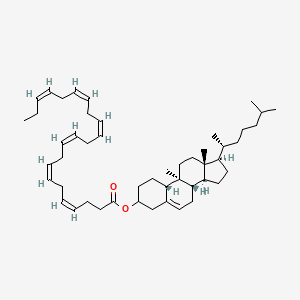
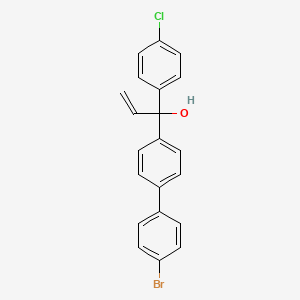
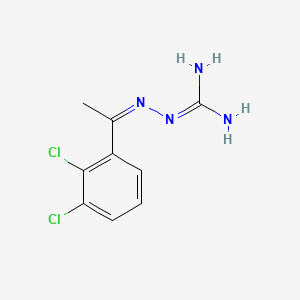

![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
